molecular formula C8H3Cl2IN2 B1387721 2,4-Dichloro-5-iodoquinazoline CAS No. 959237-30-0

2,4-Dichloro-5-iodoquinazoline

Cat. No.: B1387721
CAS No.: 959237-30-0
M. Wt: 324.93 g/mol
InChI Key: WHHOKNBNQDBGEU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodoquinazoline is a halogenated quinazoline derivative with the molecular formula C8H3Cl2IN2 and a molecular weight of 324.94 g/mol. This compound is characterized by the presence of chlorine and iodine atoms on the quinazoline ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Chemical Reactions Analysis

Common Reagents and Conditions:

    Major Products Formed: The major products formed from these reactions include various quinazoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Scientific Research Applications

    2,4-Dichloro-5-iodoquinazoline finds applications in several scientific fields:

      Mechanism of Action

      The mechanism by which 2,4-dichloro-5-iodoquinazoline exerts its effects involves the interaction with specific molecular targets and pathways. The compound's halogenated structure allows it to bind to enzymes and receptors, modulating their activity and leading to desired biological effects.

      Comparison with Similar Compounds

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      Properties

      IUPAC Name

      2,4-dichloro-5-iodoquinazoline
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI

      InChI=1S/C8H3Cl2IN2/c9-7-6-4(11)2-1-3-5(6)12-8(10)13-7/h1-3H
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      InChI Key

      WHHOKNBNQDBGEU-UHFFFAOYSA-N
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Canonical SMILES

      C1=CC2=C(C(=C1)I)C(=NC(=N2)Cl)Cl
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      Molecular Formula

      C8H3Cl2IN2
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      DSSTOX Substance ID

      DTXSID30652955
      Record name 2,4-Dichloro-5-iodoquinazoline
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID30652955
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Molecular Weight

      324.93 g/mol
      Source PubChem
      URL https://pubchem.ncbi.nlm.nih.gov
      Description Data deposited in or computed by PubChem

      CAS No.

      959237-30-0
      Record name 2,4-Dichloro-5-iodoquinazoline
      Source EPA DSSTox
      URL https://comptox.epa.gov/dashboard/DTXSID30652955
      Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

      Retrosynthesis Analysis

      AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

      One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

      Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

      Strategy Settings

      Precursor scoring Relevance Heuristic
      Min. plausibility 0.01
      Model Template_relevance
      Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
      Top-N result to add to graph 6

      Feasible Synthetic Routes

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